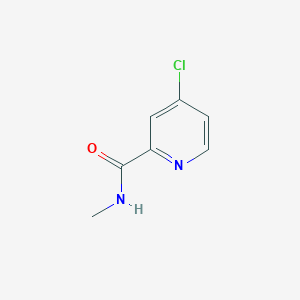

4-Chloro-N-methylpicolinamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 4-Chloro-N-methylpicolinamide and its derivatives involves several key steps starting from picolinic acid. One pathway includes chlorination and esterification to produce methyl 4-chloropicolinate, which is then amidated to afford 4-Chloro-N-methylpicolinamide. This compound can further react through aromatic nucleophilic substitution with aminophenol derivatives to produce intermediates for antitumor agents (Jian-wen Yao, 2012). Another approach involves the synthesis of 4-(4-aminophenoxy)-N-propylpicolinamide as an important intermediate for many biologically active compounds, demonstrating the versatility of picolinamide derivatives in synthetic chemistry (Hehua Xiong et al., 2018).

Molecular Structure Analysis

The molecular structure of 4-Chloro-N-methylpicolinamide derivatives has been studied through X-ray crystallography and high-resolution NMR studies. For example, the molecular structure of a chloro{[N-methyl-N-(2′-pyridinecarboxamide)N′-(2′-pyridinecarboxamido)]-1,2-ethane}palladium(II) complex, which features a 4-Chloro-N-methylpicolinamide unit, has been determined, showcasing the complex's tetragonal space group and revealing detailed bonding properties (M. Mulqi et al., 1982).

Chemical Reactions and Properties

4-Chloro-N-methylpicolinamide undergoes various chemical reactions to form biologically active compounds. One study describes the formation of 4-chloropicolinamidrazone derivatives from 4-chloropicolinamide, which were further reacted with suitable counterparts to screen for bacteriostatic and tuberculostatic activity (A. Bogdanowicz et al., 2009). Another investigation highlights the amination of 4-chloro-2-phenylquinoline derivatives with amide solvents, revealing the influence of steric and electronic effects on the activity of amination (Jui-Ying Tsai et al., 2008).

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds :

- It is used in synthesizing novel 4-amino-2-phenylquinoline derivatives (Tsai et al., 2008).

- It aids in the synthesis of 5-chloro-3-hydroxyisothiazole and its derivatives (Miller et al., 1971).

- 4-(4-Aminophenoxy)-N-propylpicolinamide derivatives are synthesized for biologically active compounds, including cancer treatment inhibitors (Xiong et al., 2018).

Anticancer Applications :

- 4-(4-Formamidophenylamino)-N-methylpicolinamide derivatives can inhibit cancer cell proliferation and prolong the lifespan of mice with colon carcinoma (Meng et al., 2021).

- It is being developed as a novel, less toxic, low-cost, and energetic hybrid for anticancer therapeutics (Moku et al., 2019).

- N-Methylpicolinamide-4-thiol derivatives show potent anti-proliferative activities against human cancer cell lines, surpassing sorafenib (Huang et al., 2012).

Other Therapeutic Applications :

- 4-Aminoquinoline derivatives, including those derived from 4-Chloro-N-methylpicolinamide, have curative activity against chloroquine-resistant malaria parasites (Dola et al., 2016).

- 4-N-methylaminoquinoline analogs demonstrate antimalarial activity with reduced toxicity (Tiwari et al., 2021).

- It exhibited potent anticonvulsant activity in various models, with a remarkable lack of neurotoxicity (Edafiogho et al., 1992).

Synthesis of Other Drugs :

- Used in the improved synthesis of the antitumor drug Sorafenib, providing a cheap, simple, high-yield, and green chemistry approach (Jian-wen, 2012).

Catalysis in Chemical Reactions :

- A catalyst with a 4-hydroxy-N-methylpicolinamidate ligand is used for producing formate from CO2, demonstrating excellent activity (Kanega et al., 2017).

Safety And Hazards

The safety data sheet for 4-Chloro-N-methylpicolinamide indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The recommended safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Eigenschaften

IUPAC Name |

4-chloro-N-methylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c1-9-7(11)6-4-5(8)2-3-10-6/h2-4H,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGVBBMZMEKXUTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=CC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363105 | |

| Record name | 4-Chloro-N-methylpicolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-N-methylpicolinamide | |

CAS RN |

220000-87-3 | |

| Record name | 4-Chloro-N-methylpicolinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220000-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-N-methylpicolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

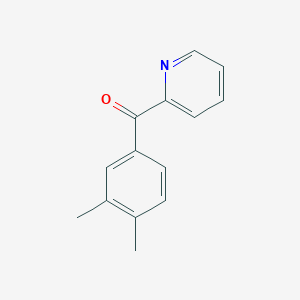

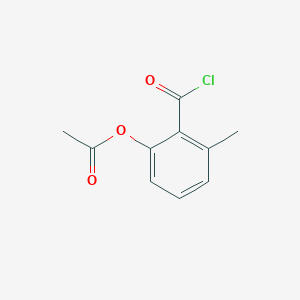

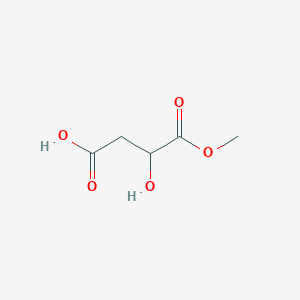

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Methylpiperazin-1-yl)methyl]aniline](/img/structure/B19190.png)

![1-[(1S)-3-Chloro-1-phenylpropoxy]-2-methylbenzene](/img/structure/B19207.png)